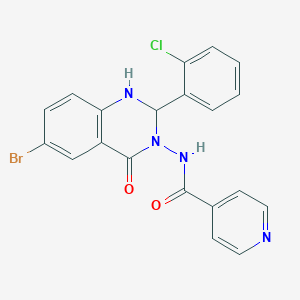
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CTPD, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. CTPD belongs to the class of purine analogues and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to inhibit the activity of thymidine kinase, an enzyme involved in the synthesis of DNA, which may contribute to its antitumor activity. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the replication of herpes simplex virus by inhibiting the activity of viral DNA polymerase.
Biochemical and Physiological Effects:
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to exhibit low toxicity in vitro, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for use in lab experiments. It is a synthetic compound, which allows for precise control over its chemical properties. It has been optimized for high yields and purity, making it a suitable candidate for further research. However, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione also has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Further research is needed to fully elucidate its biological activity and potential therapeutic applications.
Direcciones Futuras
For research on 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione include the development of new analogues with improved activity and selectivity, investigation of the synergistic effects of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione with other anticancer agents, and further elucidation of its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-chloroaniline with 1,3,7-trimethylxanthine in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including N-alkylation, N-oxidation, and cyclization, to yield the final product. The synthesis of 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been optimized to achieve high yields and purity, making it a suitable candidate for further research.
Aplicaciones Científicas De Investigación
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has also been shown to possess antiviral activity against several viruses, including herpes simplex virus type 1 and type 2, and human cytomegalovirus. In addition, 8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
8-(3-chloroanilino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione |
|---|---|
Fórmula molecular |
C14H14ClN5O2 |
Peso molecular |
319.74 g/mol |
Nombre IUPAC |
8-(3-chloroanilino)-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C14H14ClN5O2/c1-18-10-11(19(2)14(22)20(3)12(10)21)17-13(18)16-9-6-4-5-8(15)7-9/h4-7H,1-3H3,(H,16,17) |
Clave InChI |
CSBGCKMVQINTKH-UHFFFAOYSA-N |
SMILES |
CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
SMILES canónico |
CN1C2=C(N=C1NC3=CC(=CC=C3)Cl)N(C(=O)N(C2=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)


![2-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]carbonyl}-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B269682.png)
![Methyl 2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B269683.png)
![1,4-Bis[2-(4-chloro-2-methylphenoxy)propanoyl]-1,4-diazepane](/img/structure/B269684.png)

![N-(2-[2-(benzyloxy)phenyl]-4-oxo-1,4-dihydro-3(2H)-quinazolinyl)isonicotinamide](/img/structure/B269687.png)
![N'-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxybenzylidene}-2-chlorobenzohydrazide](/img/structure/B269691.png)
![2-Oxo-2-phenylethyl 1-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B269694.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B269697.png)
![N-(2,3-dichlorophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B269698.png)
![4-{2-[(4-Methylphenyl)sulfonyl]carbohydrazonoyl}phenyl 3-nitro-4-methylbenzenesulfonate](/img/structure/B269699.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[6-hydroxy-1-(4-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetamide](/img/structure/B269703.png)